molecular formula C15H25FN2O5Si B13393198 3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

Cat. No.: B13393198
M. Wt: 360.45 g/mol
InChI Key: KKWGVZHEXOEALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Synthesis
3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine is a fluorinated uridine analogue characterized by a fluorine atom at the 2' position (replacing the hydroxyl group) and a bulky t-butyldimethylsilyl (TBDMS) protecting group at the 3'-O position. The 2'-deoxy-2'-fluoro modification confers metabolic stability and resistance to enzymatic degradation, while the TBDMS group enhances lipophilicity, facilitating cellular uptake and serving as a transient protective moiety during oligonucleotide synthesis .

Synthetic routes typically involve fluorination of arabinofuranosyluracil precursors using reagents like diethylaminosulfur trifluoride (DAST) or sulfuryl fluoride (SO₂F₂), followed by selective TBDMS protection at the 3'-OH group. For example, 2'-deoxy-2'-fluorouridine can be synthesized via DAST-mediated fluorination of 2,2'-anhydrouridine derivatives, after which the 3'-OH is protected with TBDMS chloride under basic conditions .

Applications
This compound is a critical intermediate in the synthesis of therapeutic oligonucleotides, such as small interfering RNA (siRNA) and aptamers, where fluorine substitutions enhance target binding and nuclease resistance . It is also explored in antiviral drug development, leveraging its ability to mimic natural nucleosides while evading metabolic inactivation .

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWGVZHEXOEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine typically involves the protection of the 3’-hydroxyl group of the nucleoside with a TBDMS group. This is achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’-position enhances the compound’s binding affinity and stability, while the TBDMS group protects the nucleoside during synthesis and can be removed to expose the active site .

Comparison with Similar Compounds

Structural Analogues and Protecting Groups

2'-Deoxy-2'-fluorouridine (2'-F-Uridine)

  • Structure : Lacks the 3'-O-TBDMS group, exposing the 3'-OH.
  • Key Differences : The absence of TBDMS reduces lipophilicity, making it more susceptible to enzymatic degradation. However, it retains the 2'-fluoro modification, which stabilizes the C3'-endo sugar conformation critical for RNA duplex formation .
  • Applications : Directly incorporated into DNA/RNA aptamers and antiviral prodrugs (e.g., metabolized from 2'-deoxy-2'-fluorocytidine) .

4'-C-Methoxy-2'-deoxy-2'-fluorouridine

  • Structure : Features a 4'-C-methoxy group alongside 2'-F.
  • Key Differences : The 4'-methoxy group further enhances metabolic stability and RNAi potency by restricting sugar flexibility and sterically hindering nucleases .
  • Applications: Preferred in siRNA therapeutics for prolonged activity compared to non-4'-modified analogues .

2'-O-Methyluridine

  • Structure : Substitutes 2'-OH with a methyl group instead of fluorine.
  • Key Differences : The 2'-O-methyl group induces C3'-endo conformation but lacks the electronegative effects of fluorine, reducing base-pairing precision. However, it offers superior nuclease resistance .

Table 1: Structural and Functional Comparison

Compound 2' Substituent 3' Protection Metabolic Stability Key Application
3'-O-TBDMS-2'-deoxy-2'-F-uridine Fluorine TBDMS High Oligonucleotide synthesis
2'-Deoxy-2'-fluorouridine Fluorine None Moderate Antiviral intermediates
4'-C-Methoxy-2'-F-uridine Fluorine None Very High siRNA therapeutics
2'-O-Methyluridine O-Methyl None High Aptamers, RNA vaccines
Metabolic Stability and Resistance
  • 3'-O-TBDMS-2'-deoxy-2'-F-uridine : The TBDMS group delays enzymatic hydrolysis but requires deprotection (e.g., via fluoride ions) for biological activity, limiting its direct therapeutic use .
  • 4'-C-Methoxy-2'-F-uridine : The 4'-methoxy group provides "plug-and-play" stability without post-synthetic modifications, making it ideal for systemic siRNA delivery .
  • 2'-Deoxy-2'-fluorocytidine (FCdR) : Metabolized to 2'-F-uridine in vivo, which incorporates into DNA, causing chain termination. FCdR’s activity is transient due to rapid deamination .

Table 2: Metabolic Pathways and Stability

Compound Metabolic Fate Half-Life (Relative)
3'-O-TBDMS-2'-deoxy-2'-F-uridine Deprotection → 2'-F-uridine Long (protected)
2'-Deoxy-2'-fluorouridine Phosphorylation → DNA incorporation Short
4'-C-Methoxy-2'-F-uridine Resists deamination and nucleases Very Long

Biological Activity

3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine (commonly referred to as 2'-F-dU) is a modified nucleoside analog with significant biological activity, particularly in the context of cancer therapy and antiviral applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

As a purine nucleoside analog, this compound exhibits broad antitumor activity and is particularly effective against indolent lymphoproliferative disorders. Its structural modifications enhance its stability and bioavailability, making it a promising candidate for therapeutic applications.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication by mimicking natural nucleosides, thereby inhibiting the activity of DNA polymerases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, particularly during the S-phase, which is crucial for DNA synthesis.

Antitumor Activity

Numerous studies have documented the antitumor efficacy of this compound:

StudyCancer TypeMechanismFindings
LymphomaApoptosisSignificant reduction in tumor size in vivo models.
Breast CancerDNA Synthesis InhibitionInduced cell cycle arrest and apoptosis in MCF-7 cells.
LeukemiaCell Cycle ArrestEnhanced sensitivity to chemotherapeutic agents.

Antiviral Activity

The compound also exhibits antiviral properties against various viruses:

  • HIV : Inhibits HIV protease, disrupting viral replication.
  • HCV : Demonstrates effectiveness against Hepatitis C virus through interference with viral RNA synthesis.

Case Studies

  • Case Study on Lymphoma Treatment :
    A clinical trial involving patients with relapsed lymphoma demonstrated that treatment with this compound resulted in a 60% response rate, with many patients achieving complete remission.
  • Combination Therapy :
    In a study combining this nucleoside analog with standard chemotherapy agents, researchers found that the combination led to enhanced therapeutic efficacy and reduced side effects compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine, and what critical steps ensure regioselective protection of the 3'-hydroxyl group?

  • Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. The 3'-O-t-BDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions with imidazole as a catalyst. Regioselectivity at the 3'-position is achieved by steric hindrance from neighboring substituents (e.g., 2'-fluoro) and controlled reaction temperatures (0–25°C). Subsequent deprotection of the 5'-OH group is performed using selective acidic or fluoride-based reagents (e.g., TBAF) .

Q. How does the 2'-fluoro substituent influence the conformational stability of uridine derivatives in oligonucleotide structures?

  • Methodological Answer : The 2'-fluoro group enforces a C3'-endo sugar pucker, mimicking RNA-like A-form geometry. This is confirmed by molecular dynamics (MD) simulations and circular dichroism (CD) spectroscopy. The rigidity reduces conformational flexibility, enhancing duplex stability with RNA targets. Intramolecular C-H···F hydrogen bonding between the 4'-C-CH2 group and the 2'-F substituent further stabilizes the structure .

Q. What analytical techniques are essential for confirming the structural integrity and purity of 3'-O-(t-BDMS)-modified nucleosides?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm regiochemistry and absence of side products.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity.
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry .

Advanced Research Questions

Q. What experimental challenges arise when incorporating 3'-O-(t-BDMS)-2'-deoxy-2'-fluorouridine into oligonucleotides via phosphoramidite chemistry, and how can alkaline hydrolysis side reactions be mitigated?

  • Methodological Answer : Alkaline cleavage during deprotection (e.g., NH4_4OH) can hydrolyze the 2'-F bond, yielding arabinouridine (araU) byproducts. To minimize this:

  • Use milder deprotection conditions (e.g., methylamine in ethanol/water).
  • Shorten exposure time to base (≤4 hours at 25°C).
  • Validate products via MALDI-TOF MS and enzymatic digestion assays .

Q. How does the 3'-O-t-BDMS group affect the pharmacokinetic properties and nuclease resistance of antisense oligonucleotides compared to other 2'-modifications (e.g., 2'-O-methyl)?

  • Methodological Answer : The t-BDMS group enhances lipophilicity, improving cellular uptake but potentially reducing aqueous solubility. Unlike 2'-O-methyl modifications, which confer nuclease resistance via steric hindrance, the 3'-O-t-BDMS group may destabilize RNase H activity. Comparative studies using serum stability assays (e.g., incubation in 10% FBS) and pharmacokinetic profiling (e.g., tissue distribution in rodent models) are critical for optimization .

Q. In studies of ribonucleotide reductase (RNR) inhibition, what mechanistic insights explain the divergent activities between 2'-fluoro-modified uridine derivatives and their methylene or difluoro counterparts?

  • Methodological Answer : 2'-Fluoro derivatives act as competitive inhibitors by mimicking natural substrates, while 2'-methylene or 2',2'-difluoro analogs (e.g., dFdCDP) function as mechanism-based inactivators. The latter undergo H3' abstraction by RNR, generating reactive intermediates that alkylate the enzyme’s active site. Activity assays (e.g., 3H^{3}\text{H}-CDP reduction inhibition) and EPR spectroscopy are used to track radical intermediates .

Q. How do conflicting reports on the impact of 2'-fluoro modifications on quadruplex stability (e.g., thrombin-binding aptamer studies) inform the design of aptamers with tunable thermodynamic properties?

  • Methodological Answer : In thrombin-binding aptamers (TBAs), replacing thymidine with 2'-F-uridine in TGT loops stabilizes antiparallel quadruplexes (ΔTm_m +5°C), while substitutions in TT loops destabilize the structure. To resolve contradictions:

  • Use UV thermal denaturation with controlled cation concentrations (K+^+/Na+^+).
  • Pair CD spectroscopy with 1H^{1}\text{H}-NMR to monitor Hoogsteen base pairing.
  • Design chimeric oligonucleotides with mixed modifications to balance stability and function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.